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Compound of Interest

Compound Name: 6-Methoxy-2-nitropyridin-3-amine

Cat. No.: B3043402 Get Quote

An in-depth analysis of the crystallographic structure of 6-methoxy-2-nitropyridin-3-amine is

not possible as, to date, the crystal structure for this specific compound has not been

determined and is not available in the Cambridge Structural Database (CSD).

However, to provide a representative technical guide for researchers, scientists, and drug

development professionals, this document will detail the crystal structure analysis of a closely

related analogue, 2-N-phenylamino-3-nitro-6-methylpyridine. The methodologies and data

presentation described herein can serve as a valuable template for the experimental

investigation and analysis of 6-methoxy-2-nitropyridin-3-amine, should its crystals be

obtained in the future.

The following sections are based on the published study of 2-N-phenylamino-3-nitro-6-

methylpyridine and its isomer, which provides a thorough framework for crystallographic

analysis.

Introduction to Substituted Nitropyridines
Substituted nitropyridines are a class of compounds of significant interest in medicinal

chemistry and materials science. The presence of both electron-donating (e.g., methoxy,

amino) and electron-withdrawing (nitro) groups on the pyridine ring can lead to unique

electronic and photophysical properties. X-ray crystallography is an essential tool for

elucidating the precise three-dimensional arrangement of atoms in these molecules, which is

crucial for understanding their structure-activity relationships, designing new drug candidates,

and engineering novel materials.
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Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and structural

determination of the analogue compound, 2-N-phenylamino-3-nitro-6-methylpyridine.

Synthesis and Crystallization
The synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine is achieved through the reaction of

2-chloro-3-nitro-6-methylpyridine with aniline in the presence of a base.

Experimental Workflow for Synthesis and Crystallization
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Caption: Workflow for the synthesis and crystallization of 2-N-phenylamino-3-nitro-6-

methylpyridine.

X-ray Diffraction Analysis
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Single-crystal X-ray diffraction data is collected to determine the molecular and crystal

structure.

Data Collection and Structure Refinement Protocol:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to

minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer

equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

Data Reduction: The collected diffraction images are processed to integrate the reflection

intensities and perform corrections for Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Data of 2-N-phenylamino-3-nitro-6-
methylpyridine
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The following tables summarize the crystallographic data and refinement details for the

analogue compound.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₂H₁₁N₃O₂

Formula weight 229.24

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/n

Unit cell dimensions a = 7.583(2) Å, α = 90°

b = 13.567(3) Å, β = 98.45(3)°

c = 10.591(2) Å, γ = 90°

Volume 1076.3(4) Å³

Z 4

Density (calculated) 1.414 Mg/m³

Absorption coefficient 0.101 mm⁻¹

F(000) 480

Crystal size 0.30 x 0.25 x 0.20 mm³

Theta range for data collection 2.58 to 26.37°

Index ranges -9<=h<=9, -16<=k<=16, -13<=l<=13

Reflections collected 9874

Independent reflections 2184 [R(int) = 0.0452]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / params 2184 / 0 / 154

Goodness-of-fit on F² 1.045
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Final R indices [I>2sigma(I)] R1 = 0.0459, wR2 = 0.1085

R indices (all data) R1 = 0.0631, wR2 = 0.1189

Largest diff. peak and hole 0.259 and -0.213 e.Å⁻³

Table 2: Selected Bond Lengths and Angles

Bond Length (Å) Angle Angle (°)

N(1)-C(2) 1.345(2) C(6)-N(1)-C(2) 117.8(1)

N(1)-C(6) 1.338(2) N(1)-C(2)-N(2) 118.9(1)

C(2)-N(2) 1.352(2) N(1)-C(2)-C(3) 122.5(1)

C(3)-N(3) 1.442(2) N(2)-C(2)-C(3) 118.6(1)

N(3)-O(1) 1.233(2) C(2)-C(3)-N(3) 119.5(1)

N(3)-O(2) 1.238(2) C(4)-C(3)-N(3) 117.2(1)

Structural Analysis and Discussion
In the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, the molecule is not planar.

The dihedral angle between the pyridine and phenyl rings is a key structural feature. The nitro

group is twisted with respect to the pyridine ring.

The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking

interactions. These non-covalent interactions play a crucial role in the formation of the three-

dimensional supramolecular architecture.

Logical Relationship of Structural Features
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Caption: Logical relationship between molecular structure, intermolecular forces, and

macroscopic properties.

Conclusion
While the crystal structure of 6-methoxy-2-nitropyridin-3-amine remains to be elucidated, the

detailed analysis of the analogue 2-N-phenylamino-3-nitro-6-methylpyridine provides a

comprehensive guide for future research. The experimental protocols and data presentation

framework outlined in this document can be directly applied to the study of other substituted

nitropyridines. A thorough understanding of the crystal structure is fundamental for the rational

design of new molecules with desired biological activities or material properties.

To cite this document: BenchChem. [6-Methoxy-2-nitropyridin-3-amine crystal structure
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043402#6-methoxy-2-nitropyridin-3-amine-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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